N~1~,N~4~-di(1-naphthyl)terephthalamide
Description
Contextualization within Amide-Based Functional Materials
Amide-based functional materials represent a cornerstone of modern materials science due to the directional and strong hydrogen bonding capabilities of the amide group (-CONH-). This functionality is pivotal in the construction of well-ordered, high-strength materials. The introduction of aromatic rings into the backbone of these materials, creating aramids, further enhances their thermal stability and mechanical robustness. These properties are famously exemplified by high-performance polymers like Poly-paraphenylene terephthalamide (B1206420). The specific placement of amide groups and the nature of the aromatic substituents allow for the fine-tuning of properties such as solubility, processability, and, crucially, their electronic and photophysical characteristics.
Significance of Naphthalene-Derived Terephthalamides in Academic Inquiry
The incorporation of naphthalene (B1677914) moieties into terephthalamide structures is a strategic design choice in academic research. Naphthalene, a bicyclic aromatic hydrocarbon, is known for its distinct electronic and photoluminescent properties. When appended to a terephthalamide scaffold, the naphthalene units can impart fluorescence, facilitate π-π stacking interactions, and introduce steric bulk that influences molecular packing and solubility. This combination of a rigid, hydrogen-bonding core with photoactive and sterically influential side groups makes naphthalene-derived terephthalamides compelling candidates for the development of sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Historical Development of Terephthalamide Chemistry and Naphthalene Scaffolds
The chemistry of terephthalamides is intrinsically linked to the development of polyesters and polyamides in the mid-20th century. The foundational work on producing high-molecular-weight aromatic polyamides laid the groundwork for understanding the synthesis and properties of smaller, well-defined terephthalamide molecules. A common synthetic route to terephthalamides involves the condensation reaction between terephthaloyl chloride and a primary amine. actamedicamarisiensis.rocu.edu.eg This straightforward and generally high-yielding reaction has been instrumental in the preparation of a vast library of terephthalamide derivatives.
Concurrently, the functionalization of naphthalene has been a central theme in organic chemistry, driven by its utility in creating dyes, pharmaceuticals, and materials with interesting optical properties. The marriage of these two fields—terephthalamide synthesis and naphthalene functionalization—represents a logical progression in the quest for new functional molecules.
Overview of Key Research Areas for N¹,N⁴-di(1-naphthyl)terephthalamide
While dedicated research solely on N¹,N⁴-di(1-naphthyl)terephthalamide is not extensively documented in publicly available literature, the structural motifs of this compound suggest its potential in several key research areas. Based on studies of analogous compounds, research on N¹,N⁴-di(1-naphthyl)terephthalamide would likely focus on:
Supramolecular Chemistry: The interplay of hydrogen bonding and π-π stacking interactions would be a primary area of investigation. Understanding how these non-covalent forces dictate the self-assembly of the molecule in solution and in the solid state is crucial for designing materials with specific architectures.
Anion Recognition: The amide N-H protons are sufficiently acidic to act as hydrogen-bond donors for anions. The rigid terephthalamide backbone can serve as a pre-organized binding cleft, and the naphthalene units can act as signaling components, potentially leading to colorimetric or fluorescent changes upon anion binding.
Photophysical Properties: A detailed investigation into the absorption and emission properties of N¹,N⁴-di(1-naphthyl)terephthalamide would be essential. Researchers would likely explore its fluorescence quantum yield, solvatochromism (the change in color with solvent polarity), and potential for use in sensing or as an emissive material in electronic devices.
Liquid Crystal and Polymer Applications: The rigid, aromatic nature of the molecule suggests potential for liquid crystalline behavior under certain conditions. Furthermore, it could be explored as a monomer or a functional additive in the development of new polymers with enhanced thermal or optical properties.
Interactive Data Table: Properties of N¹,N⁴-di(1-naphthyl)terephthalamide
| Property | Value |
| Molecular Formula | C₂₈H₂₀N₂O₂ |
| Molecular Weight | 416.47 g/mol |
| IUPAC Name | N¹,N⁴-di(naphthalen-1-yl)benzene-1,4-dicarboxamide |
| CAS Number | 36360-40-4 |
Structure
3D Structure
Properties
Molecular Formula |
C28H20N2O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(32)30-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,31)(H,30,32) |
InChI Key |
ACUQMDLDGSVSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for N1,n4 Di 1 Naphthyl Terephthalamide and Its Derivatives
Established Synthetic Pathways for Terephthalamide (B1206420) Analogues
The synthesis of terephthalamides, including N1,N4-di(1-naphthyl)terephthalamide, is fundamentally based on the formation of amide bonds between a terephthalic acid precursor and an amine. The stability and low reactivity of aromatic amines and dicarboxylic acids necessitate specific strategies to achieve efficient coupling.
Amide Bond Formation Strategies for Aryl-Substituted Terephthalamides
The core of terephthalamide synthesis lies in the creation of a stable amide linkage. The most prevalent method involves activating the carboxylic acid groups of a terephthalic acid derivative to make them more susceptible to nucleophilic attack by an amine. researchgate.net
A primary and widely used strategy is the conversion of carboxylic acids into more reactive acylating agents, such as acid chlorides. researchgate.net This approach, often referred to as the Schotten-Baumann reaction condition when performed in a two-phase system, involves the reaction of an amine with an acyl chloride. In the context of N1,N4-di(1-naphthyl)terephthalamide, this would involve the reaction of terephthaloyl chloride with 1-naphthylamine.
Another significant class of methods involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. nih.gov This avoids the often harsh conditions required to generate acid chlorides. Common coupling agents include carbodiimides and phosphonium- or uronium-based reagents. researchgate.netnih.gov More recently, enzymatic strategies have been explored as a greener alternative for amide bond formation, offering high selectivity and mild reaction conditions. rsc.orgnih.gov
Below is a table summarizing common amide bond formation strategies applicable to the synthesis of aryl-substituted terephthalamides.
| Strategy | Activating Agent/Method | Description | Key Features |
| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride | The carboxylic acid is converted to a highly reactive acyl chloride prior to reaction with the amine. researchgate.netresearchgate.net | High reactivity; may require a base to neutralize HCl byproduct; can be harsh. |
| Coupling Reagents | Carbodiimides (e.g., DCC, EDC), Phosphonium reagents (e.g., BOP, PyBOP) | Activates the carboxylic acid in situ to form a reactive intermediate that readily couples with the amine. nih.gov | Milder conditions than acyl chloride method; wide variety of reagents available. |
| Yamazaki-Higashi Reaction | Triphenyl phosphite (B83602) (TPP), Pyridine | A direct polyamidation method reacting dicarboxylic acids and diamines in the presence of TPP and pyridine. researchgate.netnih.gov | Useful for direct polymerization without isolating an activated monomer. researchgate.net |
| In Situ Silylation | Trimethylsilyl chloride (TMSC) | The amine is silylated to increase its nucleophilicity and solubility before reacting with an acyl chloride. nih.govdiva-portal.org | Can lead to higher molecular weight polymers in polyamide synthesis. diva-portal.org |
| Enzymatic Synthesis | Hydrolases, Ligases | Enzymes catalyze the amide bond formation, often in aqueous or low-water systems. rsc.orgnih.gov | Environmentally benign; high specificity; operates under mild conditions. rsc.org |
Utilization of Terephthalic Acid Precursors in N1,N4-di(1-naphthyl)terephthalamide Synthesis
The central benzene (B151609) ring and its two carbonyl groups in N1,N4-di(1-naphthyl)terephthalamide are derived from terephthalic acid or one of its activated forms. Terephthalic acid itself is a high-melting, poorly soluble solid, making it a challenging starting material for direct reactions. nih.gov Therefore, more reactive precursors are typically employed.
The most common precursor is terephthaloyl chloride , which is synthesized by treating terephthalic acid with reagents like thionyl chloride or phosphorus pentachloride. researchgate.net Its high reactivity makes it ideal for reactions with less nucleophilic aryl amines like 1-naphthylamine.
Another approach involves the aminolysis of terephthalate (B1205515) esters, such as dimethyl terephthalate. researchgate.net This method is less common for diaryl terephthalamide synthesis due to the lower reactivity of aryl amines compared to alkyl amines. However, it can be facilitated by high temperatures or catalysts. The synthesis of terephthalic acid can also be achieved through the depolymerization of poly(ethylene terephthalate) (PET) waste, providing a recycling pathway to this key precursor. researchgate.netresearchgate.net
The following table outlines the primary precursors used in terephthalamide synthesis.
| Precursor | Formula | Preparation Method | Role in Synthesis |
| Terephthalic Acid | C₆H₄(COOH)₂ | Oxidation of p-xylene; Depolymerization of PET. nih.govresearchgate.net | The fundamental building block; often converted to a more reactive derivative. |
| Terephthaloyl Chloride | C₆H₄(COCl)₂ | Reaction of terephthalic acid with thionyl chloride (SOCl₂). researchgate.net | Highly reactive electrophile for acylation of amines. |
| Dimethyl Terephthalate | C₆H₄(COOCH₃)₂ | Esterification of terephthalic acid. | Used in transamidation/aminolysis reactions, typically with more reactive amines. |
Novel Approaches and High-Yielding Protocols for N1,N4-di(1-naphthyl)terephthalamide Production
While traditional methods are effective, research continues to seek more efficient, higher-yielding, and environmentally friendly protocols. For the production of aromatic amides like N1,N4-di(1-naphthyl)terephthalamide, modern advancements focus on improving reaction conditions and activation methods.
One area of improvement is the use of advanced coupling reagents that minimize side reactions and work under mild conditions. Furthermore, metal-free radical processes have been developed to generate acyl chlorides in situ from aldehydes under visible light, which can then react with amines to form amides. unimi.it Another innovative approach involves the direct conversion of nitroarenes into N-aryl amides in a one-pot, two-step process, which avoids the handling of potentially hazardous aniline (B41778) derivatives. unimi.it
For polyamide synthesis, which shares fundamental chemistry with the formation of terephthalamides, the use of microstructured chemical systems has been shown to allow for continuous operation at higher temperatures, making the process more controllable. researchgate.net Such flow chemistry systems could potentially be adapted for the high-yield production of discrete molecules like N1,N4-di(1-naphthyl)terephthalamide.
Purification Techniques in Terephthalamide Derivative Synthesis
The purification of N1,N4-di(1-naphthyl)terephthalamide and its derivatives is critical to remove unreacted starting materials, catalysts, and byproducts. Due to their aromatic nature, these compounds are often crystalline solids with low solubility in many common solvents.
Recrystallization is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. google.com The choice of solvent is crucial and may require experimentation with various polar and non-polar organic solvents.
Washing is another essential step. The solid product can be washed with solvents in which the desired compound is insoluble but the impurities are soluble. researchgate.net For instance, washing with water can remove inorganic salts, while washing with a non-polar solvent like pentane (B18724) or diethyl ether can remove non-polar organic impurities. researchgate.net
In cases where recrystallization is ineffective, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. However, the low solubility of many terephthalamide derivatives can make this method challenging.
Finally, a combination of characterization techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry, is used to confirm the purity and identity of the final product. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for N1,n4 Di 1 Naphthyl Terephthalamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N¹,N⁴-di(1-naphthyl)terephthalamide in solution. It provides information on the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.
¹H (Proton) NMR and ¹³C (Carbon-13) NMR spectroscopy are fundamental techniques used to confirm the identity and purity of N¹,N⁴-di(1-naphthyl)terephthalamide.
In ¹H NMR, the distinct chemical environments of the protons result in characteristic signals. The amide protons (N-H) are expected to appear as a singlet in the downfield region (typically δ 10.0-12.0 ppm) due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the central terephthaloyl ring would appear as a sharp singlet, a consequence of the molecule's symmetry. The seven protons on each of the two naphthyl groups will produce a complex series of multiplets in the aromatic region (δ 7.5-8.5 ppm), with their specific shifts and coupling patterns determined by their positions on the naphthalene (B1677914) ring system.
¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the amide groups are highly deshielded and appear significantly downfield (δ 165-170 ppm). The aromatic carbons of the terephthaloyl and naphthyl rings resonate in the typical aromatic region (δ 120-140 ppm). The number of distinct signals can confirm the molecule's symmetry.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N¹,N⁴-di(1-naphthyl)terephthalamide Moieties (Note: These are typical, illustrative chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)
| Atom Type | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Amide Proton | -CO-NH- | 10.0 - 12.0 | N/A |
| Aromatic Proton | Terephthaloyl | ~8.2 (singlet) | ~135 (quaternary), ~128 (C-H) |
| Aromatic Protons | Naphthyl | 7.5 - 8.5 (multiplets) | 120 - 140 |
NMR titration is a powerful method to study and quantify non-covalent interactions between N¹,N⁴-di(1-naphthyl)terephthalamide and other molecules (guests). This technique is particularly useful for understanding how the compound might act as a receptor or sensor. mdpi.com
The experiment involves recording the NMR spectrum of the compound after the addition of incremental amounts of a guest species. If an interaction occurs, changes in the chemical shifts of specific protons, most notably the amide N-H protons, are observed. The amide protons are excellent probes for hydrogen bonding interactions. By monitoring these chemical shift perturbations, a binding isotherm can be constructed, from which the association constant (Kₐ) of the interaction can be calculated. This provides a quantitative measure of the binding strength between the host (terephthalamide) and the guest. mdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Amide and Naphthalene Moieties
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in N¹,N⁴-di(1-naphthyl)terephthalamide by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, key diagnostic peaks include:
N-H Stretch: A sharp peak typically found around 3300 cm⁻¹, characteristic of the secondary amide N-H bond. Its position can indicate the extent of hydrogen bonding in the solid state.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the terephthaloyl and naphthyl aromatic rings.
Amide I Band (C=O Stretch): A very strong and sharp absorption band around 1650 cm⁻¹ is a clear indicator of the carbonyl group in the amide linkage. This is one of the most prominent peaks in the spectrum.
Amide II Band (N-H Bend and C-N Stretch): This band, appearing near 1540 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.
Aromatic C=C Bending: Multiple sharp peaks in the 1600-1400 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings of the naphthalene and terephthaloyl groups.
Interactive Table 2: Key FTIR Absorption Bands for N¹,N⁴-di(1-naphthyl)terephthalamide (Note: Values are typical and can shift based on sample preparation and intermolecular interactions.)
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | Naphthyl, Terephthaloyl | >3000 | Medium |
| Amide I (C=O Stretch) | Amide Carbonyl | ~1650 | Strong |
| Amide II (N-H Bend) | Amide Linkage | ~1540 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of N¹,N⁴-di(1-naphthyl)terephthalamide and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as definitive proof of the chemical formula.
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) combines the separation power of HPLC with the precise mass analysis of HRMS. nih.gov This technique is ideal for assessing the purity of a sample and obtaining an accurate mass. For N¹,N⁴-di(1-naphthyl)terephthalamide (C₃₂H₂₂N₂O₂), the expected exact mass would be calculated, and the instrument would detect the corresponding molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular formula with high confidence (typically within 5 ppm). ucr.edu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS is another powerful technique, particularly for analyzing molecules that might be difficult to ionize using other methods. longdom.org In this technique, the compound is co-crystallized with a matrix that absorbs laser energy, promoting soft ionization and minimizing fragmentation. nih.gov The primary result is the molecular ion peak, providing a clear determination of the molecular weight. By increasing the laser energy, controlled fragmentation can be induced, providing structural information. The most likely fragmentation pathway would involve the cleavage of the amide bonds, resulting in fragments corresponding to the naphthylamine and terephthaloyl moieties.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state.
Single-Crystal XRD provides an exact molecular structure, including precise bond lengths, bond angles, and torsional angles. For N¹,N⁴-di(1-naphthyl)terephthalamide, this analysis would reveal the planarity of the central terephthalamide (B1206420) core and the orientation of the two naphthyl groups relative to this core. Crucially, it would also map out the intermolecular interactions, such as the hydrogen bonding network between the amide N-H and C=O groups of adjacent molecules, which dictates the crystal packing.
Powder XRD (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. It is used to assess sample purity, identify different polymorphic forms (different crystal structures of the same compound), and determine unit cell parameters. For a related compound, 1-N-(4-pyridylmethyl)amino naphthalene, a monoclinic crystal system was identified with specific unit cell parameters. researchgate.net A similar analysis for N¹,N⁴-di(1-naphthyl)terephthalamide would yield its characteristic lattice parameters and space group.
Interactive Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD (Note: This table presents the type of data obtained from XRD analysis; the values are hypothetical examples.)
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | C₃₂H₂₂N₂O₂ | C₃₂H₂₂N₂O₂ |
| Formula Weight | Molar Mass | 466.53 g/mol |
| Crystal System | Basic crystal geometry | Monoclinic |
| Space Group | Symmetry elements of the unit cell | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 10.5 Å, b = 5.2 Å, c = 21.8 Å |
| β (°) | Unit cell angle | β = 95.0° |
| V (ų) | Volume of the unit cell | 1185 ų |
| Z | Molecules per unit cell | 2 |
Crystal Structure Determination of N¹,N⁴-di(1-naphthyl)terephthalamide and its Derivatives
The determination of the crystal structure of N¹,N⁴-di(1-naphthyl)terephthalamide and its derivatives through single-crystal X-ray diffraction reveals a highly ordered molecular arrangement. In analogous structures of aromatic amides and terephthalamide derivatives, the molecules often adopt a relatively planar or extended conformation to facilitate efficient crystal packing. researchgate.net For instance, studies on related naphthalenedicarboxamides show densely packed structures. mdpi.com The core terephthalamide moiety typically lies in a near-planar arrangement, while the naphthyl groups at either end may be twisted relative to this central plane. The precise atomic coordinates, bond lengths, and bond angles obtained from X-ray crystallography are fundamental for a detailed analysis of the molecule's geometry.
Analysis of Hydrogen Bonding Motifs via X-ray Crystallography
A predominant feature in the crystal structures of terephthalamides is the extensive network of intermolecular hydrogen bonds. The amide groups (-CONH-) are excellent hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust and predictable patterns. In systems analogous to N¹,N⁴-di(1-naphthyl)terephthalamide, a common motif involves the formation of one-dimensional chains or ladders where molecules are linked via N-H···O=C hydrogen bonds. mdpi.comnih.gov
Specifically, the combination of C¹₁(4) chains and R²₂(8) rings is a frequently observed pattern in naphthalenedicarboxamides, which generates stable one-dimensional hydrogen-bonded ladders. mdpi.com These ladders are then further organized into two-dimensional sheets or three-dimensional networks through weaker interactions. The analysis of these motifs is critical for understanding the supramolecular architecture and the resulting thermal and mechanical stability of the material. nd.edu
Below is a representative table of hydrogen bond geometries typically observed in related terephthalamide crystal structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···O=C | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~170-180 |
Dihedral Angle and Conformational Analysis from Crystal Structures
This twisting is a result of minimizing steric hindrance between the bulky naphthyl groups and the carbonyl oxygen atoms. The specific values of these torsion angles, as provided by the crystal structure, are essential for computational modeling and for correlating the molecular conformation with its observed properties. researchgate.net
Table of Representative Torsion Angles in Terephthalamide Structures
| Torsion Angle | Description | Typical Value (°) |
|---|---|---|
| O-C-C-N | Defines the planarity of the amide with the central ring | 0-30 |
| C-C-N-C | Defines the twist of the amide group | 150-180 |
Polymorphism Research in Terephthalamide Systems
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a significant phenomenon in materials science. arxiv.org Different polymorphs of the same compound can exhibit varied physical properties, including solubility, melting point, and stability. In terephthalamide systems, polymorphism can arise from different arrangements of hydrogen-bonding networks or variations in molecular conformation (conformational polymorphism). The isolation and characterization of different crystalline modifications are often pursued using techniques like thermomicroscopy and differential scanning calorimetry (DSC), which can identify phase transitions between polymorphs. arxiv.org While specific polymorphs of N¹,N⁴-di(1-naphthyl)terephthalamide are not detailed in the literature, research on related pyrene (B120774) derivatives and other organic molecules highlights the importance of controlling crystallization conditions to access different polymorphic forms. arxiv.org
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (DTG) in Synthesis Evaluation
Thermal analysis techniques are indispensable for characterizing the thermal properties and purity of synthesized N¹,N⁴-di(1-naphthyl)terephthalamide. mt.com DSC and TGA provide complementary information about the material's response to heat. universallab.orglabmanager.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net A DSC thermogram can reveal key thermal events:
Melting Point (Tₘ): A sharp endothermic peak indicates the melting temperature, which is a crucial indicator of purity. For a pure crystalline solid like N¹,N⁴-di(1-naphthyl)terephthalamide, a sharp, well-defined melting peak is expected.
Crystallization (T꜀): An exothermic peak observed upon cooling from the melt signifies the temperature at which the material crystallizes.
Polymorphic Transitions: Solid-solid phase transitions between different crystalline forms may appear as endothermic or exothermic events before the final melting point. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. universallab.org This technique is used to assess thermal stability and composition. A TGA curve for N¹,N⁴-di(1-naphthyl)terephthalamide would be expected to show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. For a pure, solvent-free sample, significant weight loss would only be expected at high temperatures corresponding to molecular decomposition. researchgate.netresearchgate.net
The data obtained from these techniques are critical for confirming the identity and purity of the synthesized compound and for evaluating its suitability for high-temperature applications. tinsukiacollege.in
Table of Expected Thermal Analysis Data for N¹,N⁴-di(1-naphthyl)terephthalamide
| Technique | Parameter | Expected Observation | Significance |
|---|---|---|---|
| DSC | Melting Peak (Tₘ) | Sharp endothermic peak at a specific high temperature | Purity and identity confirmation |
| DSC | Enthalpy of Fusion (ΔHբ) | Quantitative value associated with the melting peak | Information on crystallinity |
| TGA | Onset of Decomposition (Tₒ) | Temperature at which mass loss begins | Upper limit of thermal stability |
Computational Chemistry and Theoretical Investigations of N1,n4 Di 1 Naphthyl Terephthalamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No specific studies were identified that performed quantum chemical calculations on N1,N4-di(1-naphthyl)terephthalamide to determine its electronic structure and molecular geometry.
Density Functional Theory (DFT) Applications in N1,N4-di(1-naphthyl)terephthalamide Systems
There are no available research articles detailing the application of Density Functional Theory (DFT) to investigate the properties of N1,N4-di(1-naphthyl)terephthalamide.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, for N1,N4-di(1-naphthyl)terephthalamide through FMO analysis is not present in the current body of scientific literature.
Investigation of Noncovalent Interactions
Specific theoretical investigations into the noncovalent interactions governing the supramolecular chemistry of N1,N4-di(1-naphthyl)terephthalamide could not be found.
Hydrogen Bonding Interactions: Theoretical Modeling and Energy Decomposition Analysis (EDA)
There is no published research that includes theoretical modeling or Energy Decomposition Analysis (EDA) of the hydrogen bonding interactions within the crystal structure or self-assembled systems of N1,N4-di(1-naphthyl)terephthalamide.
Pi-Pi (π-π) Stacking Interactions and Arene-Perfluoroarene Interactions
While π-π stacking is a critical interaction in similar aromatic molecules, no studies were found that specifically model or quantify these interactions for N1,N4-di(1-naphthyl)terephthalamide. Furthermore, no information is available regarding arene-perfluoroarene interactions involving this compound.
Electrostatic and Dispersion Forces in Self-Assembly Processes
A detailed computational analysis of the roles of electrostatic and dispersion forces in the self-assembly processes of N1,N4-di(1-naphthyl)terephthalamide has not been reported in the literature reviewed.
Independent Gradient Model (IGM) and Noncovalent Interaction (NCI-RDG) Analysis
The stability and structure of molecular systems are often governed by a complex interplay of noncovalent interactions (NCIs). To elucidate these forces within N¹,N⁴-di(1-naphthyl)terephthalamide, the Independent Gradient Model (IGM) and Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) analyses are powerful computational tools. These methods visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, based on the electron density and its derivatives.
IGM analysis distinguishes between intra- and intermolecular interactions, providing a clear picture of the forces at play within a single molecule and between neighboring molecules. The NCI-RDG analysis complements this by plotting the reduced density gradient against the electron density, which reveals the strength and nature of the interactions. Regions of weak, attractive van der Waals interactions are typically characterized by low electron density and a low RDG value, appearing as broad, green surfaces in graphical representations. Stronger, attractive interactions like hydrogen bonds are indicated by negative values of the second Hessian eigenvalue of the electron density (sign(λ₂)ρ < 0) and appear as blue surfaces. Conversely, steric clashes and repulsive interactions are identified by positive sign(λ₂)ρ values and are colored red.
For N¹,N⁴-di(1-naphthyl)terephthalamide, these analyses would be expected to reveal significant π-π stacking interactions between the naphthyl groups and the central terephthalamide (B1206420) core. Furthermore, intramolecular hydrogen bonds between the amide protons and the carbonyl oxygens are anticipated to play a crucial role in stabilizing the molecular conformation.
| Interaction Type | Expected sign(λ₂)ρ Range | Visual Representation | Predicted Location in N¹,N⁴-di(1-naphthyl)terephthalamide |
| van der Waals | ~0 | Green | Between naphthyl rings and terephthalamide core |
| Hydrogen Bonding | Negative | Blue | Between amide N-H and carbonyl C=O groups |
| Steric Repulsion | Positive | Red | Potential clashes between bulky naphthyl groups |
Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly Processes
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the processes by which they self-assemble into larger ordered structures. By simulating the motion of atoms and molecules under a given force field, MD can predict how N¹,N⁴-di(1-naphthyl)terephthalamide behaves in different environments.
These simulations would likely show that the molecule possesses significant conformational freedom, primarily through the rotation around the amide bonds and the bonds connecting the naphthyl groups to the amide nitrogens. The simulations could track the dihedral angles of these rotatable bonds to identify the most stable conformations and the energy barriers between them.
Furthermore, MD simulations of multiple N¹,N⁴-di(1-naphthyl)terephthalamide molecules could reveal the spontaneous formation of aggregates and the initial stages of self-assembly. It is hypothesized that the planar aromatic moieties would drive the molecules to stack via π-π interactions, while intermolecular hydrogen bonding between amide groups would lead to the formation of extended one-dimensional or two-dimensional networks. These simulations are crucial for understanding the bottom-up formation of supramolecular structures.
| Simulation Parameter | Objective | Expected Outcome for N¹,N⁴-di(1-naphthyl)terephthalamide |
| Conformational Analysis | Identify stable molecular shapes | Low-energy conformers stabilized by intramolecular H-bonds |
| Radial Distribution Function | Analyze intermolecular packing | Peaks indicating preferred distances for π-stacking and H-bonding |
| Root Mean Square Deviation | Assess structural stability over time | Low RMSD for stable, self-assembled aggregates |
Prediction of Supramolecular Synthons and Crystal Packing Motifs
The prediction of how molecules will arrange themselves in a crystal lattice is a major challenge in materials science. Computational methods for crystal structure prediction (CSP) are used to identify the most likely and stable crystal packing motifs. These methods generate a multitude of possible crystal structures and rank them based on their lattice energies.
For N¹,N⁴-di(1-naphthyl)terephthalamide, the concept of supramolecular synthons is key. Synthons are robust and predictable noncovalent interactions that guide the assembly of molecules into a specific arrangement. The amide-amide hydrogen bond is a well-known and highly reliable synthon that often leads to the formation of chains or tapes. In this molecule, the interplay between this hydrogen bonding and the π-stacking of the large aromatic surfaces would dictate the final crystal structure.
CSP studies would likely predict several competing polymorphs (different crystal structures of the same compound) for N¹,N⁴-di(1-naphthyl)terephthalamide. These polymorphs might differ in the way the hydrogen-bonded chains are packed relative to each other, for instance, in parallel or herringbone arrangements, and in the degree of overlap in the π-stacking of the naphthyl groups. The predicted low-energy structures would provide valuable targets for experimental crystallographers.
| Supramolecular Synthon | Description | Predicted Role in Crystal Packing |
| Amide-Amide Hydrogen Bond | N-H···O=C interaction | Formation of 1D molecular chains or tapes |
| π-π Stacking | Attraction between aromatic rings | Stacking of naphthyl and terephthalamide units, leading to 2D sheets or 3D networks |
| C-H···π Interaction | Weak hydrogen bond to a π-system | Further stabilization of the crystal lattice |
Supramolecular Assembly and Hydrogen Bonding Networks of N1,n4 Di 1 Naphthyl Terephthalamide Systems
Principles of Supramolecular Organization in Amide Compounds
The self-assembly of amide-containing molecules is a cornerstone of supramolecular chemistry, governed by a set of predictable non-covalent interactions. rsc.org The primary interaction driving the organization of compounds like N1,N4-di(1-naphthyl)terephthalamide is the intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl C=O group of another. researchgate.net This N-H···O=C interaction is highly directional and is fundamental to the formation of predictable patterns in the solid state.
Formation of One-Dimensional (1D) Hydrogen-Bonded Ladders and Chains
The foundational motif in the self-assembly of terephthalamide (B1206420) systems is the formation of one-dimensional (1D) chains and ladders through hydrogen bonding. In analogous systems like naphthalene (B1677914) dicarboxamides, the combination of specific hydrogen bond patterns, such as C(4) chains and R22(8) rings, generates robust 1D ladder-like structures. mdpi.com For N1,N4-di(1-naphthyl)terephthalamide, it is expected that the amide groups link molecules end-to-end, forming linear hydrogen-bonded chains.
These primary chains can further associate side-by-side, where two chains are linked by additional hydrogen bonds, creating a more complex and stable ladder motif. This arrangement is common in rigid dicarboxamides and forms the primary building block for higher-order structures. The spacing and alignment within these ladders are dictated by the geometry of the terephthalamide core and the orientation of the amide groups. mdpi.com
Development of Two-Dimensional (2D) Hydrogen-Bonded Sheets and Networks
The 1D hydrogen-bonded ladders serve as supramolecular synthons for the construction of two-dimensional (2D) networks. These ladders can arrange in a parallel fashion, connected by the rigid molecular cores, to form extended 2D sheets. mdpi.com In the case of N1,N4-di(1-naphthyl)terephthalamide, the naphthyl groups extending from the amide nitrogens would decorate the surfaces of these sheets.
The formation of these 2D networks is a common feature in related aromatic dicarboxamides, leading to planar sheets with a specific topology, often described as 'sql' (square lattice) for linear dicarboxamides. mdpi.com The interactions between the bulky naphthyl groups of adjacent molecules within the sheet would further stabilize the assembly through weak C-H···π or offset π-π stacking interactions, contributing to a densely packed and highly ordered 2D structure.
Influence of Amide Orientation on Hydrogen Bonding Patterns and Network Topology
The rotational freedom around the C(aryl)-C(amide) and N-C(amide) bonds allows for different conformations of the amide groups relative to the central benzene (B151609) ring. The dihedral angle between the plane of the amide group and the plane of the central aromatic ring is a critical parameter that influences the entire supramolecular structure. mdpi.com
In related structures, these dihedral angles typically range from 22° to 40°, indicating a non-coplanar arrangement. mdpi.com This twisting is a result of minimizing steric hindrance while optimizing hydrogen bonding. The specific orientation of the amide groups directly impacts the geometry of the hydrogen bonds, which in turn determines the topology of the resulting 1D, 2D, and 3D networks. Different orientations can lead to polymorphism, where the same molecule crystallizes into different structures with distinct properties.
| Parameter | Influence on Supramolecular Structure |
| Amide-Aryl Dihedral Angle | Affects the planarity of the hydrogen-bonded sheets and the efficiency of packing. |
| Cis/Trans Amide Conformation | Determines the directionality of hydrogen bonds and the overall shape of the 1D chains. |
| Naphthyl Group Orientation | Influences inter-sheet stacking and can create channels or voids in the 3D structure. |
Host-Guest Chemistry and Inclusion Complex Formation with N1,N4-di(1-naphthyl)terephthalamide Analogues
The well-defined, self-assembled networks of terephthalamide derivatives can create cavities and channels within their crystal structures, making them potential candidates for host-guest chemistry. rsc.org While specific inclusion complexes of N1,N4-di(1-naphthyl)terephthalamide are not extensively documented, its analogues have shown the ability to encapsulate small guest molecules.
The formation of such inclusion complexes depends on the size and shape complementarity between the host framework and the guest molecule. The voids created by the packing of the bulky naphthyl groups could potentially accommodate solvent molecules or other small organic guests. This capacity for inclusion is a hallmark of supramolecular chemistry, where non-covalent interactions are harnessed to create functional materials capable of molecular recognition and encapsulation. rsc.orgrsc.org
Role of Solvent Molecules in Crystal Engineering and Supramolecular Structures
The choice of solvent is a critical factor in the crystallization and self-assembly process, a field known as crystal engineering. Solvents can influence the resulting supramolecular structure in several ways. nih.gov They can act as templates, directing the assembly of the primary molecules around them. Alternatively, solvent molecules can be incorporated directly into the crystal lattice, forming solvates.
Graph Set Notations and Hirshfeld Surface Analysis for Describing Intermolecular Interactions
Graph set theory offers a systematic and unambiguous method for describing the topology of hydrogen-bond networks. It classifies patterns based on the number of donors and acceptors involved and the size of the resulting ring or chain motifs. Hirshfeld surface analysis, conversely, provides a visual and quantitative breakdown of all intermolecular contacts, not just hydrogen bonds, by mapping the electron distribution around a molecule in a crystal.
Graph Set Notations in Related Amide Systems
In amide-containing crystal structures, hydrogen bonds of the N–H···O type are predominant and play a critical role in the formation of predictable supramolecular synthons. For terephthalamide derivatives and other dicarboxamides, several common graph set motifs are observed.
For instance, in analogous naphthalene dicarboxamides, one-dimensional chains are often formed through N–H···O hydrogen bonds, which can be described by the C(4) graph set notation, indicating a chain motif involving four atoms. These chains can further associate through additional hydrogen bonds to form more complex patterns. A common motif is the formation of dimeric rings between two amide groups, which is designated as R2^2^(8) . This notation signifies a ring (R) involving two hydrogen-bond donors and two acceptors, encompassing a total of eight atoms. The combination of these chain and ring motifs can lead to the formation of ladder-like structures.
A hypothetical representation of potential graph set notations in a terephthalamide system is presented in the table below, based on common patterns in similar structures.
| Graph Set Notation | Description | Atoms in Pattern |
| C(4) | A simple chain formed by a single N-H···O hydrogen bond. | 4 |
| R | A centrosymmetric dimer formed by two molecules linked by two N-H···O hydrogen bonds. | 8 |
| R | A larger ring motif that can arise from the combination of C(4) chains. | 8 |
This table is illustrative and based on common motifs in related amide compounds, not on specific experimental data for N1,N4-di(1-naphthyl)terephthalamide.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule, and various properties can be mapped onto it.
One of the key maps is the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum of the interacting atoms, typically representing hydrogen bonds and other strong interactions. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts around the van der Waals separation.
The Hirshfeld surface can be deconstructed into a two-dimensional fingerprint plot , which summarizes all intermolecular contacts. This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of atomic contacts to the total Hirshfeld surface can then be calculated, providing a quantitative measure of the packing environment.
For a molecule like N1,N4-di(1-naphthyl)terephthalamide, the primary intermolecular contacts expected would be:
H···H contacts: Typically, these are the most abundant interactions due to the large number of hydrogen atoms on the molecular surface.
C···H/H···C contacts: These arise from the interactions between the aromatic rings and are significant in packing.
O···H/H···O contacts: These correspond to the N–H···O hydrogen bonds and other close contacts involving oxygen atoms.
C···C contacts: These can indicate the presence of π-π stacking interactions between the aromatic naphthyl and phenyl rings.
The following table provides a hypothetical breakdown of intermolecular contact contributions for a molecule with similar functional groups, illustrating the type of data obtained from a Hirshfeld surface analysis.
| Intermolecular Contact | Percentage Contribution (%) | Description |
| H···H | ~40-50% | van der Waals interactions between hydrogen atoms. |
| C···H/H···C | ~25-35% | Interactions involving the aromatic rings. |
| O···H/H···O | ~10-20% | Primarily represents N-H···O hydrogen bonds. |
| C···C | ~3-8% | Indicative of π-π stacking interactions between aromatic systems. |
| Other Contacts | ~1-5% | Minor contributions from other atom-atom contacts (e.g., N···H, C···O). |
This table presents typical percentage ranges for aromatic amides and is not based on specific experimental data for N1,N4-di(1-naphthyl)terephthalamide.
Material Science Applications and Functional Properties of N1,n4 Di 1 Naphthyl Terephthalamide Based Systems
Design Principles for N1,N4-di(1-naphthyl)terephthalamide in Advanced Functional Materials
No information was found regarding the specific design principles or theoretical studies for incorporating this molecule into advanced materials.
Application in Organic Electronics and Conjugated Microporous Polymers (CMPs)
There are no published records of N1,N4-di(1-naphthyl)terephthalamide being synthesized or utilized as a component in organic electronic devices or as a monomer for creating conjugated microporous polymers.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
There is no indication in the literature that N1,N4-di(1-naphthyl)terephthalamide has been used as an organic linker for the synthesis of metal-organic frameworks or coordination polymers.
While research exists for related structures such as other terephthalamides or different naphthyl-containing compounds in these fields, the user's strict instruction to focus solely on N1,N4-di(1-naphthyl)terephthalamide prevents the inclusion of such information. Generating content for the requested outline would require speculation or fabrication of data, which cannot be done.
Ligand Design and Coordination Chemistry for MOF/CP Construction
The design of ligands is a critical aspect in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs), as the ligand's geometry, functionality, and rigidity dictate the resulting framework's topology and properties. N1,N4-di(1-naphthyl)terephthalamide is a particularly noteworthy ligand due to its unique structural characteristics. The central terephthalamide (B1206420) core provides a rigid, linear backbone, while the bulky 1-naphthyl groups at either end introduce significant steric hindrance and the potential for π-π stacking interactions.
The large naphthyl groups are expected to play a significant role in directing the final architecture of the MOF. They can influence the porosity of the material by creating larger voids or, conversely, lead to interpenetrated structures where multiple frameworks grow through one another, potentially reducing the accessible pore volume. The synthesis of MOFs with ligands containing bulky side groups has been a strategy to prevent interpenetration and maintain high porosity. The use of naphthalene-dicarboxylate ligands in MOF synthesis is known to yield materials with interesting photophysical properties. frontiersin.orgresearchgate.net
Structural Features and Porosity of Terephthalamide-Derived MOFs/CPs
The structural integrity and porosity of MOFs derived from terephthalamide-based ligands are of significant interest for applications in gas storage and separation. The rigidity of the terephthalamide backbone in N1,N4-di(1-naphthyl)terephthalamide is anticipated to contribute to the formation of robust and thermally stable frameworks. The introduction of the voluminous naphthyl groups can lead to the formation of MOFs with significant microporosity. However, the precise control of pore size and connectivity remains a synthetic challenge.
Table 1: Comparison of Porosity Parameters in Related MOF Systems
| MOF System | Ligand Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Feature |
| Amide-functionalized MOF | Acylamide pyrimidyl isophthalate | High | Not specified | Pendant amide groups |
| Naphthalene-based MOF | Naphthalene-dicarboxylate | Varies | Varies | Extended aromatic system |
| Terephthalate (B1205515) MOF (MOF-5) | Terephthalate | >3000 | ~1.0 | High symmetry, large pores |
This table presents data from related MOF systems to provide a comparative context for the potential properties of N1,N4-di(1-naphthyl)terephthalamide-based MOFs.
Luminescence and Sensing Applications of MOFs/CPs
Luminescent MOFs have garnered considerable attention for their potential use in chemical sensing, light-emitting diodes, and bio-imaging. ias.ac.inresearchgate.netmdpi.com The luminescence in these materials can originate from the organic linker, the metal center, or a combination of both through an "antenna effect," where the linker absorbs light and transfers the energy to the metal ion. researchgate.netosti.gov
Given the presence of the extended π-conjugated system of the naphthyl groups, N1,N4-di(1-naphthyl)terephthalamide is an excellent candidate for a luminescent linker. researchgate.net MOFs constructed from such ligands are expected to exhibit strong fluorescence. The emission properties could be sensitive to the presence of certain analytes, making these materials suitable for sensing applications. For instance, the luminescence of the MOF could be quenched or enhanced upon interaction with specific molecules or ions that diffuse into the pores.
The bulky naphthyl groups can also create specific binding pockets within the MOF structure, which could lead to high selectivity in sensing. MOFs based on naphthalene-dicarboxylate have been investigated for their luminescence properties and their ability to sense various substances. frontiersin.orgresearchgate.net The incorporation of N1,N4-di(1-naphthyl)terephthalamide as a linker could lead to new luminescent sensors with unique specificities.
Exploration in Other High-Performance Materials (e.g., polymers)
Beyond the realm of MOFs, the structural attributes of N1,N4-di(1-naphthyl)terephthalamide make it a compelling building block for other high-performance materials, particularly polymers. Wholly aromatic polyamides, or aramids, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. ntu.edu.tw The incorporation of the rigid terephthalamide unit and the bulky, planar naphthyl groups into a polymer backbone is expected to yield materials with superior properties.
The presence of the naphthyl groups can increase the glass transition temperature (Tg) of the polymer, leading to better dimensional stability at elevated temperatures. nih.govacs.org Furthermore, the large aromatic surface area of the naphthyl moieties can enhance intermolecular π-π stacking, which can improve the mechanical properties and barrier performance of the resulting polymer. nih.gov A polyimide containing a naphthalene (B1677914) ring and amide groups, for instance, has demonstrated excellent thermal stability and gas barrier properties. nih.gov
While direct polymerization of N1,N4-di(1-naphthyl)terephthalamide may be challenging, its derivatives could be used as monomers. For example, related terephthalamide compounds have been utilized in the synthesis of polyurethane foams and as curing agents for epoxy resins, indicating the versatility of this chemical class in polymer science. The introduction of the naphthyl groups would likely enhance the performance of these materials further.
Table 2: Thermal Properties of Aromatic Polymers with and without Naphthyl Groups
| Polymer Type | Monomer Units | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 10% loss) (°C) |
| Aromatic Polyamide | Terephthaloyl chloride, p-phenylenediamine (B122844) | ~375 | >500 |
| Polyimide with Naphthyl group | Naphthyl-containing diamine, pyromellitic dianhydride | 434 | >500 |
| Aromatic Poly(ester-amide) | Aromatic diacids and diamines | 267 | >400 |
This table provides a comparative overview of the thermal properties of different aromatic polymers, highlighting the potential impact of incorporating naphthyl groups.
Environmental and Biodegradation Research Involving Terephthalamide Derivatives
Microbial Degradation of Terephthalamide (B1206420) Monomers
Until recently, the biodegradability of terephthalamide was largely unknown, with some studies suggesting it could have antimicrobial properties. plos.orgnih.gov However, new findings confirm that microbial metabolisms capable of degrading terephthalamide are present in diverse natural environments, which is a critical discovery for developing integrated chemical-biological plastic upcycling systems. nih.govresearchgate.net
The capacity for terephthalamide degradation is not limited to isolated microbial species but is found across various geographically distributed ecosystems. nih.gov Through enrichment cultures using terephthalamide as the sole carbon source, scientists have successfully cultivated microbial consortia with the ability to break down this compound. plos.org These communities were sourced from a range of environments, demonstrating the widespread nature of this metabolic capability. nih.gov
Using 16S rRNA sequencing, specific genera within these consortia have been identified. plos.orgnih.gov Many of these are known for their ability to degrade other contaminants and aromatic compounds. plos.orgnih.gov While research into specific terephthalamide-degrading taxa is ongoing, studies have noted that bacteria known to degrade similar nitrogen-containing aromatic compounds and terephthalate (B1205515) are likely candidates. Additionally, certain fungi have demonstrated the ability to degrade polymers containing terephthalamide linkages. plos.orgnih.gov
Table 1: Microbial Genera and Consortia with Potential for Terephthalamide Degradation
| Microbial Type | Identified Genera/Species | Source Environment/Context | Reference |
|---|---|---|---|
| Bacterial Consortia | Enriched communities containing contaminant-degrading genera | Compost, river/stream sediments, saline and freshwater lake sediments, shoreline sediment | plos.orgnih.gov |
| Bacteria (Known Aromatic-N Degraders) | Arthrobacter, Pseudomonas, Rhodococcus | Previously identified in studies on aromatic nitrogen-containing compounds | plos.orgnih.gov |
| Bacteria (Known Terephthalate Degraders) | Comamonas, Delftia, Pseudomonas, Rhodococcus | Previously identified in PET hydrolysis studies | plos.orgnih.govresearchgate.net |
| Fungi | Aspergillus flavus | Shown to degrade poly p-phenylene terephthalamide fibers | plos.orgnih.gov |
While the confirmation that terephthalamide can be biodegraded is a significant step, the precise enzymatic pathways and metabolic mechanisms are still under investigation. plos.orgresearchgate.net The biotransformation of organic compounds typically involves initial oxidative reactions (Phase 1) followed by conjugative reactions (Phase 2) to increase water solubility and facilitate excretion or further breakdown. It is plausible that terephthalamide degradation follows a similar general scheme.
The degradation of PET monomers from hydrolysis, namely terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), is well-documented and proceeds through the action of hydrolase enzymes like PETase and MHETase, which target ester bonds. nih.govbiorxiv.org Since terephthalamide contains robust amide bonds instead of ester bonds, different enzymatic machinery is required. The ability of diverse organisms to degrade aromatic amides suggests that enzymes such as amidases or other hydrolases are involved in cleaving the amide linkages in terephthalamide, releasing the aromatic core for further metabolism. plos.orgnih.gov The whole-cell biotransformation processes observed in endophytic fungi and other microorganisms, which utilize a cocktail of enzymes, serve as a model for how complex molecules like terephthalamide derivatives can be dismantled. frontiersin.org
Role of Terephthalamide in Polymer Upcycling Strategies
Terephthalamide monomers are key intermediates in novel strategies for the chemical upcycling of PET waste. nih.govfrontiersin.org These strategies are part of a broader effort to create a circular economy for plastics, transforming waste into high-value products. frontiersin.orgbiorxiv.org The process typically involves a two-step approach: first, the chemical depolymerization of PET via aminolysis to yield terephthalamide derivatives, and second, the use of these derivatives as building blocks for new materials or as substrates for biotechnological conversion. nih.govnih.gov
The confirmation of terephthalamide's biodegradability is crucial, as it validates aminolysis as a viable method for a paired chemical and biological upcycling pathway. nih.gov In this model, PET is broken down into terephthalamide monomers, which are then fed to microbial cultures that can convert them into other valuable chemicals or bioplastics, such as polyhydroxyalkanoates (PHA). biorxiv.org
Furthermore, terephthalamide diol monomers, synthesized directly from PET bottle waste, have been successfully used as precursors for advanced polymers like poly(urethane acrylates) (PUAs) for use in UV-curable coatings. frontiersin.org This approach not only reduces plastic waste but also creates a library of new, tunable monomers from a recycled feedstock. frontiersin.org Another innovative route involves the conversion of PET-derived terephthalamide into p-phenylenediamine (B122844) (PPD), a monomer used to synthesize high-performance polymers like poly(p-phenyleneterephthalamide), commercially known as Kevlar. acs.org
Table 2: PET Upcycling Pathways Involving Terephthalamide
| Upcycling Strategy | Intermediate Monomer(s) | Final Product(s) | Reference |
|---|---|---|---|
| Paired Chemical-Biological Conversion | Terephthalamide | Value-added biochemicals, bioplastics (e.g., PHA) | nih.govbiorxiv.org |
| Chemical Synthesis from PET Waste | Terephthalamide diols (e.g., BHETA) | Poly(urethane acrylates) (PUAs) for coatings, Polymer Electrolytes | frontiersin.orgresearchgate.net |
| Chemical Synthesis via Hofmann Rearrangement | Terephthalamide (TPD) | p-Phenylenediamine (PPD) for Poly(p-phenyleneterephthalamide) (Kevlar) | acs.org |
Environmental Fate and Persistence of Terephthalamide Analogues
The environmental fate and persistence of a chemical are determined by its susceptibility to various degradation processes and its behavior across different environmental compartments like soil, water, and sediment. nih.govnih.gov Persistence is a key factor in environmental risk assessment and is often measured by the degradation half-life of a substance in these compartments. nih.gov
Specific data on the environmental fate and persistence of N1,N4-di(1-naphthyl)terephthalamide and other complex terephthalamide analogues are not widely available. However, the persistence of any organic compound is influenced by a combination of biotic and abiotic factors. nih.gov
Biotic processes include biodegradation by microorganisms, which, as recent studies have shown, is a viable degradation pathway for the core terephthalamide structure. plos.orgnih.gov This suggests that these compounds may be less persistent than previously thought.
Abiotic processes include photodegradation (breakdown by light), hydrolysis, and reactions with other chemicals in the environment. nih.gov
Future Research Directions and Emerging Paradigms for N1,n4 Di 1 Naphthyl Terephthalamide
Advanced Synthetic Methodologies for Complex N¹,N⁴-di(1-naphthyl)terephthalamide Architectures
The synthesis of N¹,N⁴-di(1-naphthyl)terephthalamide itself is straightforward, typically involving the condensation of terephthaloyl chloride with 1-naphthylamine. However, the future of its application lies in the creation of more complex, precisely defined architectures. Future synthetic endeavors should focus on methodologies that allow for the construction of oligomers, polymers, and macrocycles where the N¹,N⁴-di(1-naphthyl)terephthalamide unit is a key building block.
Advanced synthetic strategies could include:
Living and Controlled Polymerization Techniques: Adapting methods like ring-opening metathesis polymerization (ROMP) or atom transfer radical polymerization (ATRP) to monomers incorporating the N¹,N⁴-di(1-naphthyl)terephthalamide moiety could yield well-defined polymers with controlled molecular weights and low dispersity.
Supramolecular Polymerization: Leveraging the inherent hydrogen bonding and π-π stacking capabilities of the molecule could enable the formation of long-range, ordered supramolecular polymers in solution and on surfaces.
Dynamic Covalent Chemistry: The incorporation of reversible covalent bonds would allow for the synthesis of adaptable networks and materials capable of self-healing and responding to environmental stimuli.
| Synthetic Methodology | Potential Architecture | Key Advantages |
| Living/Controlled Polymerization | Well-defined homopolymers and block copolymers | Precise control over molecular weight and architecture |
| Supramolecular Polymerization | Ordered nanofibers, gels, and thin films | Stimuli-responsive and self-healing properties |
| Dynamic Covalent Chemistry | Adaptable networks, responsive materials | Reversibility and error correction during assembly |
| Macrocyclization Reactions | Shape-persistent macrocycles | Host-guest chemistry and molecular recognition |
Multi-Stimuli Responsive N¹,N⁴-di(1-naphthyl)terephthalamide-Based Systems
A significant frontier in materials science is the development of systems that respond to multiple external stimuli. The unique combination of amide groups (potential for hydrogen bonding and protonation/deprotonation) and naphthyl rings (photo- and electro-active) in N¹,N⁴-di(1-naphthyl)terephthalamide makes it an excellent candidate for such systems.
Future research should explore its response to:
Light: The naphthyl groups could be exploited for photo-switching behaviors, such as E/Z isomerization if incorporated into a larger unsaturated system, or for changes in fluorescence upon aggregation or guest binding.
Temperature: The strength of the hydrogen bonds within its supramolecular assemblies is expected to be temperature-dependent, potentially leading to thermoresponsive gel-sol transitions or changes in material viscosity.
Chemical Stimuli: The amide N-H protons are weakly acidic and could be deprotonated by strong bases, altering the molecule's aggregation behavior. Furthermore, the electron-rich naphthyl rings could interact with electron-deficient species.
Integration of N¹,N⁴-di(1-naphthyl)terephthalamide into Hybrid Materials
The properties of N¹,N⁴-di(1-naphthyl)terephthalamide can be further enhanced by integrating it into hybrid materials. Such an approach can combine the unique features of the organic molecule with the functionalities of inorganic or polymeric components.
Potential hybrid material systems to be explored include:
Polymer Composites: Dispersing N¹,N⁴-di(1-naphthyl)terephthalamide as a nanofiller in polymer matrices could improve the mechanical strength, thermal stability, and barrier properties of the polymers due to the rigid and aromatic nature of the filler.
Surface Modifications: Grafting this molecule onto the surfaces of materials like silica (B1680970), gold nanoparticles, or carbon nanotubes could be used to tune surface properties such as wettability and to introduce specific recognition sites.
Metal-Organic Frameworks (MOFs): While not a traditional ligand, functionalized derivatives of N¹,N⁴-di(1-naphthyl)terephthalamide could be incorporated as building blocks in the synthesis of novel MOFs with unique porous structures and host-guest properties.
Theoretical Prediction and Rational Design of N¹,N⁴-di(1-naphthyl)terephthalamide Functionality
Computational modeling will be a crucial tool in guiding the experimental exploration of N¹,N⁴-di(1-naphthyl)terephthalamide. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into its intrinsic properties and its behavior in larger systems.
Key areas for theoretical investigation include:
Conformational Analysis: Predicting the most stable conformations of the molecule and how these are influenced by intermolecular interactions.
Supramolecular Assembly: Modeling the self-assembly process to understand the driving forces (hydrogen bonding vs. π-π stacking) and to predict the resulting aggregate structures.
Electronic Properties: Calculating the HOMO-LUMO gap, ionization potential, and electron affinity to predict its potential in organic electronic applications.
Spectroscopic Characterization: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
| Computational Method | Predicted Property | Potential Impact |
| Density Functional Theory (DFT) | Molecular orbitals, electronic transitions, vibrational frequencies | Rational design of materials with specific electronic and optical properties |
| Molecular Dynamics (MD) | Self-assembly pathways, mechanical properties of aggregates | Understanding the formation and stability of supramolecular structures |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions with other molecules or surfaces | Design of hybrid materials and sensors |
Exploration of New Application Domains for N¹,N⁴-di(1-naphthyl)terephthalamide and its Supramolecular Assemblies
While the specific applications of N¹,N⁴-di(1-naphthyl)terephthalamide are yet to be realized, its predicted properties suggest a range of potential uses. Future research should be directed towards demonstrating its utility in the following areas:
Organogels: The ability to form extensive hydrogen-bonded networks makes it a strong candidate for a low molecular weight organogelator, capable of gelling a variety of organic solvents. These gels could find use in areas such as controlled release and templating for nanomaterial synthesis.
Anion Sensing: The amide N-H groups can act as hydrogen bond donors, making the molecule a potential receptor for anions. Binding of an anion could lead to a detectable change in fluorescence or a color change.
Liquid Crystals: The rigid, anisotropic structure of N¹,N⁴-di(1-naphthyl)terephthalamide suggests that it or its derivatives could exhibit liquid crystalline behavior, potentially leading to new display or sensor technologies.
Organic Electronics: The extended π-systems of the naphthyl and phenyl groups could allow for charge transport, making it a candidate for use as a semiconductor in organic field-effect transistors (OFETs) or as a host material in organic light-emitting diodes (OLEDs).
The exploration of these future research directions will undoubtedly uncover the true potential of N¹,N⁴-di(1-naphthyl)terephthalamide and pave the way for its use in a new generation of smart and functional materials.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for N₁,N₄-di(1-naphthyl)terephthalamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of terephthaloyl chloride with 1-naphthylamine derivatives. Key steps include dropwise addition of amines to the acid chloride in dry THF under inert conditions, followed by purification using gradient elution chromatography (e.g., EtOAc-cyclohexane). Yield optimization involves controlling stoichiometry (e.g., 2:1 amine-to-acid chloride ratio) and using catalysts like DIPEA to neutralize HCl byproducts . Post-synthesis, Zemplén deacetylation is critical for removing protecting groups, requiring precise NaOMe/MeOH conditions to avoid side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.8–8.0 ppm (terephthalamide core) and naphthyl group signals at δ 7.2–7.6 ppm. Carbonyl carbons appear at ~170 ppm .
- IR Spectroscopy : Confirm amide bonds via stretches at 1650–1670 cm⁻¹ (C=O) and 1540–1560 cm⁻¹ (N–H bending) .
- Mass Spectrometry : High-resolution ESI-MS should match theoretical molecular weights (e.g., [M+Na]⁺ at m/z 835.26 for a glycosylated derivative) .
Q. How can purity and stability be assessed during synthesis?
- Methodological Answer : Use semi-preparative HPLC with water-CH₃CN gradients (99:1 to 95:5) to isolate intermediates. Monitor degradation via TLC (silica gel, UV detection) and assess thermal stability via differential scanning calorimetry (DSC) for melting points >200°C .
Advanced Research Questions
Q. How do conformational dynamics influence the bioactivity of N₁,N₄-di(1-naphthyl)terephthalamide derivatives?
- Methodological Answer : Perform systematic conformational searches using software like Macromodel with the AMBER force field. Constrain glycosidic torsions (e.g., φ = -88°, ψ = -161° for lactose residues) and analyze low-energy conformers (within 12 kJ/mol of the global minimum). Molecular dynamics simulations (GB/SA water model) reveal flexibility in naphthyl groups, which impacts binding to biological targets like lectins .
Q. What strategies resolve contradictions in reported bioactivity across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
- Cell-Surface Receptor Profiling : Use flow cytometry to quantify target receptor density (e.g., glycoproteins) in different cell lines.
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., lactose for lectin studies) to validate specificity .
Q. How can substituent effects be systematically studied to enhance binding affinity?
- Methodological Answer :
- Functional Group Screening : Introduce electron-withdrawing groups (e.g., nitro) to the naphthyl ring via electrophilic substitution.
- Glycosylation : Attach lactose or glucosyl residues via trichloroacetimidate chemistry to improve solubility and target recognition .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives in inhibition assays (e.g., HPV collagenase inhibition) .
Q. What computational methods predict electronic properties for optoelectronic applications?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions). Charge transport properties can be modeled via Marcus theory, leveraging the planar terephthalamide core for high hole mobility .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Standardized Solvent Drying : Use molecular sieves (4 Å) for THF and CH₂Cl₂.
- In Situ Monitoring : Track reaction progress via ¹H NMR (e.g., disappearance of amine protons at δ 3.0–4.0 ppm).
- Cross-Validation : Compare melting points and optical rotations ([α]D) with literature values (e.g., [α]D +58.7° for glycosylated derivatives) .
Q. What statistical approaches are recommended for analyzing bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
